molecular formula C17H20N2OS2 B2458309 2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686771-67-5

2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2458309
M. Wt: 332.48
InChI Key: NNIDFDGGXNCJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, also known as BTP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. BTP is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core structure, which is a common motif found in many biologically active molecules.

Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthetic Routes : A study by Davoodnia et al. (2009) explores a new route for synthesizing 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally similar to the compound of interest. This process involves heterocyclization followed by air oxidation, demonstrating the versatility in synthesizing thieno pyrimidinone derivatives (Davoodnia et al., 2009).

Antimalarial Scaffold Exploration : Mustière et al. (2021) investigated a dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one compound, highlighting its potential as a new antimalarial series. This research signifies the exploration of thieno pyrimidinone scaffolds for developing novel antimalarial agents (Mustière, P. Vanelle, & N. Primas, 2021).

Potential Applications

Antitumor and Antifolate Activities : Gangjee et al. (2008) synthesized compounds based on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, showing potent dual inhibitory activities against human thymidylate synthase and dihydrofolate reductase. These compounds represent a class of potential antitumor agents by targeting key enzymes involved in nucleotide synthesis (Gangjee, Yibin Qiu, Wei Li, & R. Kisliuk, 2008).

Green Chemistry Approaches : Mohsenimehr et al. (2014) introduced a solvent-free, nanocatalyst-assisted method for synthesizing pyrido[2,3-d]pyrimidine derivatives. This environmentally friendly approach emphasizes the significance of green chemistry in the development of pharmaceuticals (Mohsenimehr, M. Mamaghani, F. Shirini, M. Sheykhan, & Fatemeh Azimian Moghaddam, 2014).

properties

IUPAC Name

2-butan-2-ylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c1-4-12(3)22-17-18-14-9-10-21-15(14)16(20)19(17)13-7-5-11(2)6-8-13/h5-8,12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIDFDGGXNCJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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